molecular formula C16H11NO4S B10875532 2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 575461-47-1

2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B10875532
CAS No.: 575461-47-1
M. Wt: 313.3 g/mol
InChI Key: NLBNSONWUQZUBV-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is an organic compound that features a quinoline core structure with a thiophene ring and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of o-hydroxyacetophenone with carbon disulfide and potassium carbonate in dimethyl sulfoxide (DMSO) at 40°C. The intermediate product is then reacted with bromoethane, followed by a reaction with 2-acetylthiophene and t-butoxide in DMSO at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The ester functionality allows for hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(thiophen-2-yl)ethyl 4H-chromen-4-one
  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate
  • 4-Hydroxy-2-quinolones

Uniqueness

2-Oxo-2-(thiophen-2-yl)ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its combination of a quinoline core with a thiophene ring and ester functionality.

Properties

CAS No.

575461-47-1

Molecular Formula

C16H11NO4S

Molecular Weight

313.3 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C16H11NO4S/c18-13(14-6-3-7-22-14)9-21-16(20)11-8-15(19)17-12-5-2-1-4-10(11)12/h1-8H,9H2,(H,17,19)

InChI Key

NLBNSONWUQZUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC(=O)C3=CC=CS3

Origin of Product

United States

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